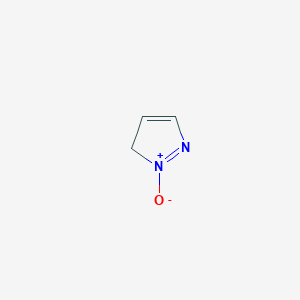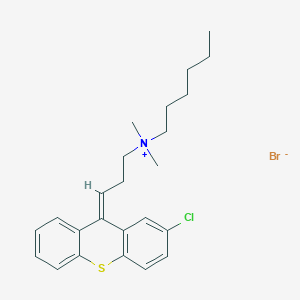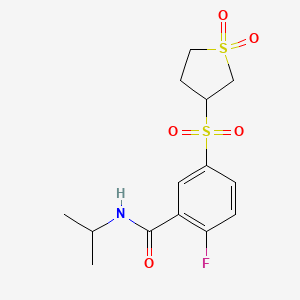
C14H18Fno5S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a bicyclic nonane ring system, sulfonyl groups, and a fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic nonane ring: This can be achieved through a series of cyclization reactions.
Introduction of the sulfonyl groups: This step involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the fluoride moiety: This is typically done using fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl fluoride group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This compound may target enzymes involved in critical biological processes, thereby modulating their function and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride: can be compared with other similar compounds, such as:
- 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl chloride
- 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl bromide
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications
Eigenschaften
Molekularformel |
C14H18FNO5S2 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H18FNO5S2/c1-9(2)16-14(17)12-7-10(3-4-13(12)15)23(20,21)11-5-6-22(18,19)8-11/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IRDISNDDSGJNDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide](/img/structure/B12639898.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)
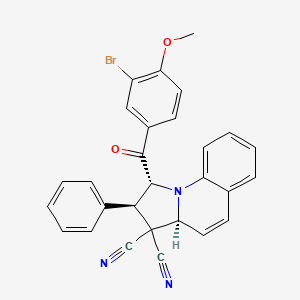
![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
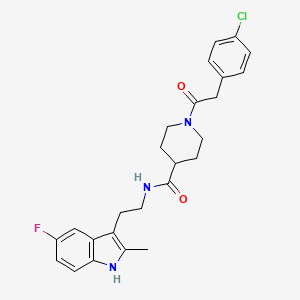
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
